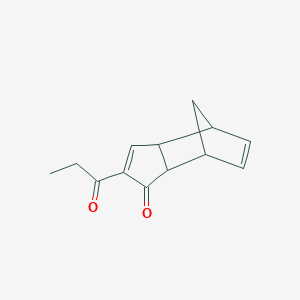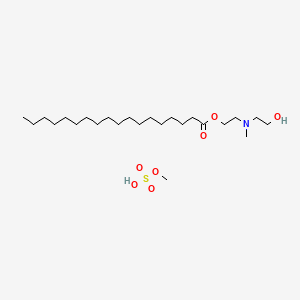
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate is a quaternary ammonium compound commonly used as a fabric softener and surfactant. It is known for its excellent softening properties, biodegradability, and non-yellowing characteristics, making it suitable for use in household and industrial products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate typically involves the reaction of stearic acid with diethanolamine to form a stearoyl amide intermediate. This intermediate is then quaternized with dimethyl sulfate to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as heating, mixing, and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The quaternary ammonium group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various quaternary ammonium derivatives .
Scientific Research Applications
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst in various organic reactions.
Biology: Employed in the formulation of cell culture media and other biological preparations.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in the production of fabric softeners, detergents, and personal care products.
Mechanism of Action
The mechanism of action of methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, the compound can interact with proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
STEPANTEX VK 90: Another quaternary ammonium compound used as a fabric softener with similar properties.
STEPANTEX VL 90 A: A cationic surfactant with applications in fabric softeners and other industrial products.
Methyl bis (soya amidoethyl)-2-hydroxyethyl quaternary ammonium methyl sulfate: A plant-derived variant with similar surfactant properties.
Uniqueness
Methyl bis (2-hydroxyethyl) stearoyl ammonium sulfate is unique due to its specific combination of stearoyl and quaternary ammonium groups, which provide excellent softening, biodegradability, and non-yellowing properties. Its versatility in various applications, from household products to scientific research, sets it apart from other similar compounds .
Properties
CAS No. |
63833-73-8 |
|---|---|
Molecular Formula |
C23H47NO3.CH4O4S C24H51NO7S |
Molecular Weight |
497.7 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]ethyl octadecanoate;methyl hydrogen sulfate |
InChI |
InChI=1S/C23H47NO3.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-22-20-24(2)19-21-25;1-5-6(2,3)4/h25H,3-22H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
HHYKNKLBRWWVOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(C)CCO.COS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


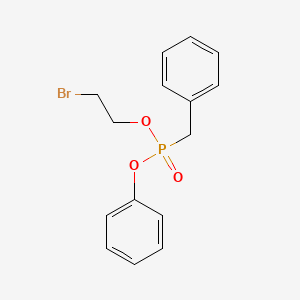
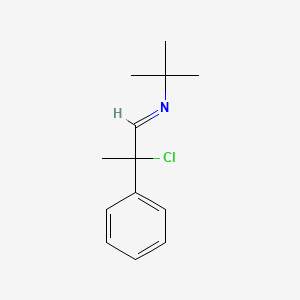
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
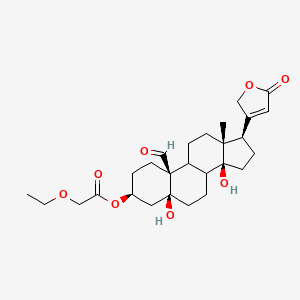
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
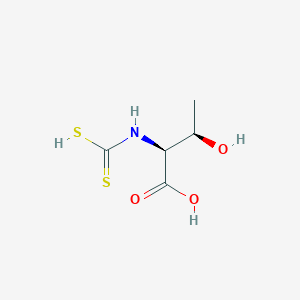
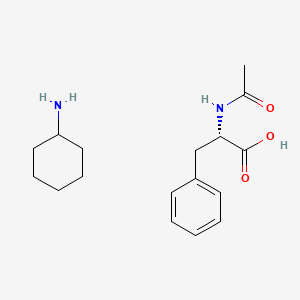
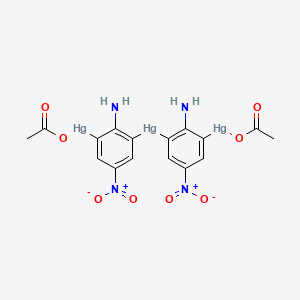
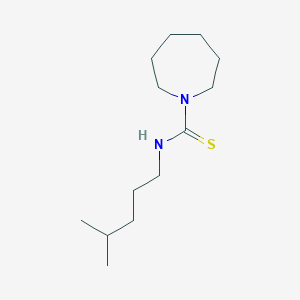
![Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate](/img/structure/B14503327.png)


